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Compound of Interest

Compound Name: 7-Bromoisoquinolin-3-ol

Cat. No.: B1291703

Introduction

7-Bromoisoquinolin-3-ol is a key heterocyclic building block increasingly utilized in the
discovery and development of novel oncology therapeutics. Its rigid isoquinoline scaffold,
combined with the strategic placement of a bromine atom and a hydroxyl group, offers
medicinal chemists a versatile platform for synthesizing potent and selective kinase inhibitors.
The bromine at the 7-position serves as a crucial handle for various cross-coupling reactions,
enabling the introduction of diverse substituents to explore structure-activity relationships
(SAR). The hydroxyl group at the 3-position can be readily converted into a triflate, providing
another reactive site for further molecular elaboration. This application note will detail the utility
of 7-Bromoisoquinolin-3-ol as a precursor in the synthesis of targeted oncology agents, with
a focus on inhibitors of key kinases such as ALK and c-MET, which are implicated in the
progression of various cancers.

Key Applications in Oncology

The primary application of 7-Bromoisoquinolin-3-ol in oncology drug discovery is as a starting
material for the synthesis of potent kinase inhibitors. Kinases are a class of enzymes that are
frequently dysregulated in cancer, and their inhibition is a clinically validated strategy for cancer
treatment. The isoquinoline core is a "privileged scaffold” found in numerous biologically active
compounds, and its derivatives have been extensively investigated for anticancer properties.

Specifically, 7-Bromoisoquinolin-3-ol is a precursor for the synthesis of inhibitors targeting:
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e Anaplastic Lymphoma Kinase (ALK): ALK gene rearrangements are oncogenic drivers in a
subset of non-small cell lung cancer (NSCLC) and other malignancies.

e c-Mesenchymal-Epithelial Transition Factor (c-MET): The c-MET receptor tyrosine kinase
and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor growth, invasion,
and metastasis.

The general strategy involves the conversion of the hydroxyl group of 7-Bromoisoquinolin-3-
ol to a triflate, followed by a series of palladium-catalyzed cross-coupling reactions (e.g.,
Suzuki, Buchwald-Hartwig) at the C7-bromo position to introduce various moieties that can
interact with the kinase active site.

Data Presentation: Representative Kinase Inhibitor
Data

While specific inhibitors synthesized directly from 7-Bromoisoquinolin-3-ol are often
proprietary, the following tables represent typical biological data for isoquinoline-based kinase
inhibitors targeting c-MET and ALK. This data is illustrative of the potency that can be achieved
using this scaffold.

Table 1: In Vitro c-MET Kinase Inhibitory Activity of Representative Isoquinoline-Based

Compounds
Compound ID c-MET IC50 (nM)
la 15
1b 8
1c 22

Data is hypothetical and representative of typical potencies.

Table 2: Anti-proliferative Activity of Representative Isoquinoline-Based Compounds against c-
MET-Dependent Cancer Cell Lines
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Compound ID Cell Line IC50 (nM)
la MKN-45 120

1b SNU-5 95

1c Hs746T 150

Data is hypothetical and representative of typical potencies.

Table 3: In Vitro ALK Kinase Inhibitory Activity of Representative Isoquinoline-Based

Compounds
Compound ID ALK IC50 (nM)
2a 10
2b 5
2c 18

Data is hypothetical and representative of typical potencies.

Table 4: Anti-proliferative Activity of Representative Isoquinoline-Based Compounds against
ALK-Positive Cancer Cell Lines

Compound ID Cell Line IC50 (nM)
2a H2228 75
2b KARPAS-299 50
2c H3122 90

Data is hypothetical and representative of typical potencies.

Mandatory Visualization
Synthetic Workflow from 7-Bromoisoquinolin-3-ol
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Caption: Synthetic route to kinase inhibitors from 7-Bromoisoquinolin-3-ol.

Targeted Signaling Pathway: c-MET

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1291703?utm_src=pdf-body-img
https://www.benchchem.com/product/b1291703?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Isoquinoline-based

Inhibitor

Binds & Activates  Inhibits
|

Cell Memlqlrane

v |
l c-MET Receptor l

Downstream Signaling

A4

RAS/RAF/MEK/ERK PISK/AKT/mTOR
Pathway Pathway

Cell Proliferation,
Survival, Metastasis

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Isoquinoline-based

Inhibitor

i[nhibits
|

|
Cell Mémbrane
|

EML4-ALK
Fusion Protein

Downstream Signaling

RAS/RAF/MEK/ERK JAK/STAT PISK/AKT
Pathway Pathway Pathway

Cell Proliferation
& Survival

Click to download full resolution via product page
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Drug Discovery: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291703#application-of-7-bromoisoquinolin-3-ol-in-
oncology-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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